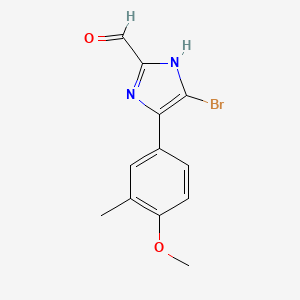
5-Bromo-4-(4-methoxy-3-methylphenyl)imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound MFCD33022661
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(4-methoxy-3-methylphenyl)imidazole-2-carbaldehyde involves several steps. One common method includes the bromination of 4-(4-methoxy-3-methylphenyl)imidazole-2-carbaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
For industrial-scale production, the preparation method is optimized for efficiency and yield. This often involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The crystal form of the compound is also considered to enhance its solubility and stability, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-(4-methoxy-3-methylphenyl)imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: 5-Bromo-4-(4-methoxy-3-methylphenyl)imidazole-2-carboxylic acid.
Reduction: 5-Bromo-4-(4-methoxy-3-methylphenyl)imidazole-2-methanol.
Substitution: 5-Azido-4-(4-methoxy-3-methylphenyl)imidazole-2-carbaldehyde
Aplicaciones Científicas De Investigación
5-Bromo-4-(4-methoxy-3-methylphenyl)imidazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-(4-methoxy-3-methylphenyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-4-(4-methoxyphenyl)imidazole-2-carbaldehyde
- 4-(4-Methoxy-3-methylphenyl)imidazole-2-carbaldehyde
- 5-Bromo-4-(3-methylphenyl)imidazole-2-carbaldehyde
Uniqueness
5-Bromo-4-(4-methoxy-3-methylphenyl)imidazole-2-carbaldehyde is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications .
Propiedades
Fórmula molecular |
C12H11BrN2O2 |
|---|---|
Peso molecular |
295.13 g/mol |
Nombre IUPAC |
5-bromo-4-(4-methoxy-3-methylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H11BrN2O2/c1-7-5-8(3-4-9(7)17-2)11-12(13)15-10(6-16)14-11/h3-6H,1-2H3,(H,14,15) |
Clave InChI |
YAUHVTVDNCFBGV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=C(NC(=N2)C=O)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















